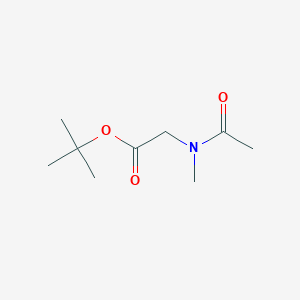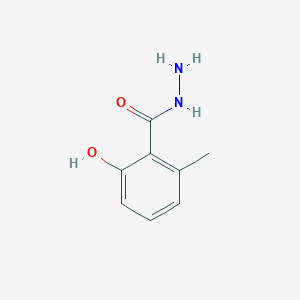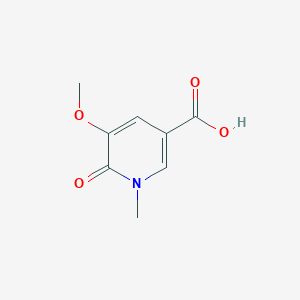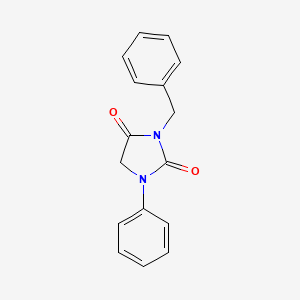![molecular formula C8H7F4NO2S B6603947 [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2229605-10-9](/img/structure/B6603947.png)
[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide is a chemical compound with the molecular formula C8H6F4NO2S It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, along with a methanesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluoro-4-(trifluoromethyl)phenylboronic acid with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted phenyl derivatives, while oxidation and reduction can modify the sulfonamide group to form sulfonic acids or amines, respectively.
科学的研究の応用
Chemistry
In chemistry, [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable in the development of new materials and catalysts .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of fluorine and trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and agrochemicals. Its reactivity and stability make it suitable for various applications, including as an intermediate in the synthesis of herbicides and insecticides .
作用機序
The mechanism of action of [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups can enhance binding affinity to enzymes and receptors, potentially modulating their activity. The sulfonamide group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
2-fluoro-4-(trifluoromethyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a methanesulfonamide group.
2-fluoro-4-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a phenyl ring.
4-(trifluoromethyl)phenol: Contains a hydroxyl group instead of a methanesulfonamide group.
Uniqueness
The uniqueness of [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide lies in its combination of fluorine, trifluoromethyl, and methanesulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO2S/c9-7-3-6(8(10,11)12)2-1-5(7)4-16(13,14)15/h1-3H,4H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIWEMUCLNFJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
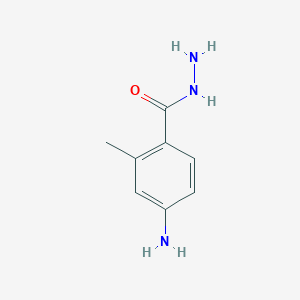
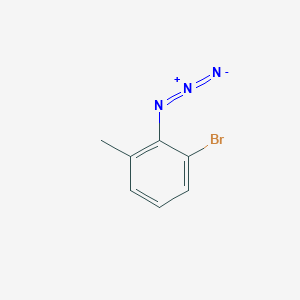
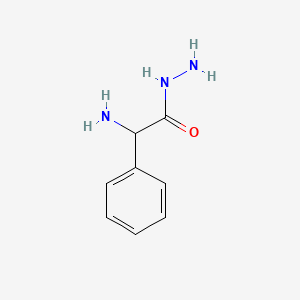
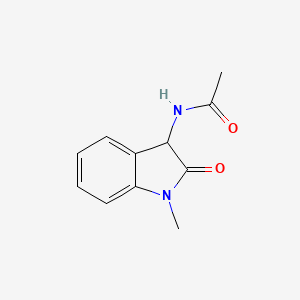
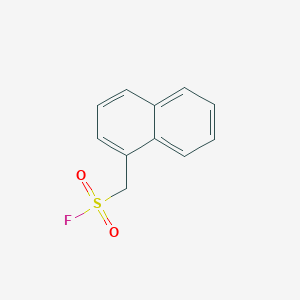
![tert-butyl 4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate, Mixture of diastereomers](/img/structure/B6603884.png)
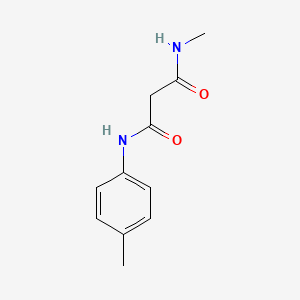
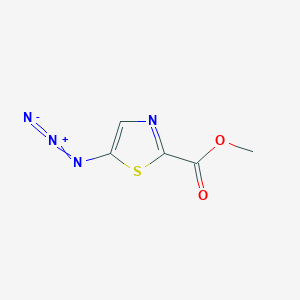
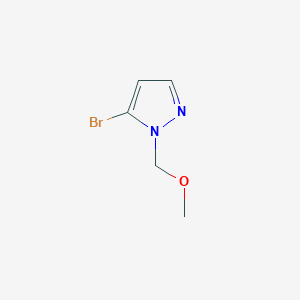
![2-[(4-AMINOBUTYL)SULFANYL]PYRIMIDINE](/img/structure/B6603922.png)
